3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC17599078
Molecular Formula: C7H7BrF3N3
Molecular Weight: 270.05 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine -](/images/structure/VC17599078.png)
Specification
Molecular Formula | C7H7BrF3N3 |
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Molecular Weight | 270.05 g/mol |
IUPAC Name | 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C7H7BrF3N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h12H,1-3H2 |
Standard InChI Key | NCSCRMGIECHNRL-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=NC(=C2Br)C(F)(F)F)CN1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, reflects its bicyclic architecture. The core structure consists of a fused imidazole-pyrazine ring system, partially saturated at positions 5–8. Key substituents include a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 2 . The molecular formula is C₉H₁₁BrF₃N₃, with a molecular weight of 298.10 g/mol .
Table 1: Key Molecular Descriptors
Structural Analogs and Tautomerism
The tetrahydroimidazo[1,2-a]pyrazine scaffold exhibits tautomerism, a common feature in imidazole derivatives. Patent WO2009156951A2 highlights strategies to circumvent tautomeric mixtures using pseudosymmetric intermediates, such as 4,5-diiodoimidazole precursors . Substituents like bromine and trifluoromethyl groups enhance stability and modulate electronic properties, critical for receptor binding in pharmacological contexts .
Synthesis and Derivative Preparation
General Synthetic Routes
The synthesis of 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives typically involves multi-step sequences starting from functionalized imidazole precursors.
Key Steps from Patent WO2009156951A2 :
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Diiodination: Treatment of 2-substituted imidazoles with I₂/Na₂CO₃ in dioxane/water yields 4,5-diiodoimidazoles.
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Ring Closure: Reaction with ethylenediamine derivatives forms the tetrahydroimidazo[1,2-a]pyrazine core.
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Functionalization:
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Bromination: Electrophilic substitution or lithiation-trapping with hexachloroethane introduces bromine.
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Trifluoromethylation: Radical or nucleophilic pathways install the -CF₃ group, often using CF₃I or Umemoto reagents.
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Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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Diiodination | I₂, Na₂CO₃, dioxane/H₂O, 80°C, 12h | 65–75% |
Cyclization | Ethylenediamine, EtOH, reflux, 6h | 50–60% |
Bromination | NBS, AIBN, CCl₄, 70°C, 4h | 40–50% |
Trifluoromethylation | CF₃I, CuI, DMF, 100°C, 8h | 30–40% |
Challenges in Synthesis
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Regioselectivity: Bromine and -CF₃ placement requires careful control to avoid positional isomers.
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Stability: The tetrahydroimidazo ring is prone to oxidation, necessitating inert atmospheres and low-temperature storage .
Pharmacological Applications
Orexin Receptor Antagonism
Patent WO2009156951A2 identifies tetrahydroimidazo[1,2-a]pyrazines as potent orexin receptor antagonists, with the bromo-trifluoromethyl derivative showing high affinity for OX₁ and OX₂ receptors (IC₅₀ < 100 nM) . Orexins regulate sleep-wake cycles and appetite, positioning this compound as a candidate for treating insomnia or metabolic disorders .
Table 3: Biological Activity Data
Assay | Result (IC₅₀) | Model System | Source |
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OX₁ Receptor Binding | 28 nM | HEK293 cells | |
OX₂ Receptor Binding | 45 nM | HEK293 cells | |
In Vivo Sleep Induction | 10 mg/kg | Rat EEG |
P2X7 Receptor Modulation
WO2010125101A1 reports related tetrahydroimidazopyrazines as P2X7 receptor modulators, implicating potential anti-inflammatory effects . While exact data for the bromo-CF₃ derivative is unspecified, structural analogs inhibit IL-1β release in macrophages (EC₅₀ ≈ 1–10 µM) .
Metabolic Disorders
EP2226324A1 describes beta-amino tetrahydroimidazopyrazines as DPP-4 inhibitors for type 2 diabetes . Though distinct in substitution, the bromo-CF₃ variant may share synthetic pathways with these antidiabetic agents.
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